Adosterol

Description

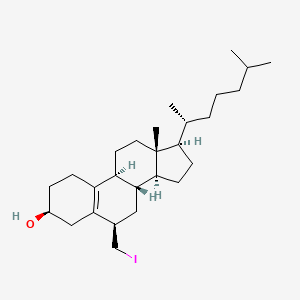

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,6R,8S,9S,13R,14S,17R)-6-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHZPCLORSPENH-YVJYXHLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897512 | |

| Record name | Adosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55623-03-5 | |

| Record name | 6β-Iodomethyl-19-norcholest-5(10)-en-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55623-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055623035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCHOLESTENOL IODOMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2M0WI52MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adosterol mechanism of action in adrenal cortex

An In-depth Technical Guide on the Mechanism of Action of Aldosterone in the Adrenal Cortex and Beyond

Disclaimer: The term "Adosterol" did not yield specific results in scientific literature searches. It is highly probable that this is a misspelling of "Aldosterone," a key steroid hormone produced by the adrenal cortex. This guide will, therefore, focus on the mechanism of action of Aldosterone.

Introduction

Aldosterone is the principal mineralocorticoid hormone synthesized and secreted by the zona glomerulosa of the adrenal cortex.[1] It plays a critical role in the regulation of electrolyte balance, fluid volume, and blood pressure.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying aldosterone's action, intended for researchers, scientists, and professionals in drug development. The document details the signaling pathways, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of these processes.

Core Mechanism of Action: The Genomic Pathway

The primary mechanism of aldosterone action is genomic, involving the modulation of gene expression in target cells.[1] This process can be broken down into several key steps:

-

Cellular Entry and Receptor Binding: Being a lipophilic steroid hormone, aldosterone readily diffuses across the plasma membrane of its target cells.[3] In the cytoplasm, it binds to the high-affinity mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[4]

-

Receptor Activation and Nuclear Translocation: Upon ligand binding, the MR undergoes a conformational change, leading to the dissociation of heat shock proteins. The activated aldosterone-MR complex then translocates into the nucleus.[2]

-

DNA Binding and Transcriptional Regulation: In the nucleus, the aldosterone-MR complex homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and the general transcription machinery to initiate or enhance the transcription of aldosterone-responsive genes.[2][5]

Key Aldosterone-Induced Proteins and Their Functions

The transcriptional activity of the aldosterone-MR complex leads to the synthesis of several key proteins that mediate the physiological effects of aldosterone, primarily in the distal nephron of the kidney:

-

Epithelial Sodium Channel (ENaC): Aldosterone increases the synthesis and cell surface expression of the alpha, beta, and gamma subunits of ENaC.[6][7] This leads to an increased influx of sodium ions from the tubular lumen into the principal cells.

-

Sodium-Potassium ATPase (Na+/K+-ATPase): Aldosterone stimulates the synthesis and activity of the Na+/K+-ATPase pump located on the basolateral membrane of epithelial cells.[8][9] This pump actively transports sodium out of the cell into the interstitium and potassium into the cell, maintaining the sodium gradient that drives its reabsorption.

-

Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is an early-response gene rapidly induced by aldosterone.[10] SGK1 phosphorylates and inactivates the ubiquitin ligase Nedd4-2.[11] Since Nedd4-2 promotes the degradation of ENaC, its inhibition by SGK1 leads to an increased number of active ENaC channels at the apical membrane.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of aldosterone.

Table 1: Aldosterone-Induced Changes in Gene and Protein Expression

| Target Molecule | Cell/Tissue Type | Aldosterone Concentration/Dose | Time of Exposure | Fold Change in mRNA | Fold Change in Protein/Activity | Reference |

| Na+/K+-ATPase α-1 subunit | Adult Rat Cardiocytes | EC50: 1-2 nM | 6 hours | ~3-fold | 36% increase | [12] |

| Na+/K+-ATPase | Adrenalectomized Rat Cortical Collecting Duct | Single injection | 3 hours | Not specified | ~3-fold increase in activity; 497 ± 35% increase in cell surface expression | [8] |

| Na+/K+-ATPase | Cultured Mouse Collecting Duct Cells | Not specified | 2 hours | Not specified | 20-50% increase in function and cell surface expression | [8] |

| ENaC (amiloride-sensitive Na+ transport) | A6 Kidney Cells | 300 nM | 1 hour | Not changed | Upregulated | [7] |

| ENaC (α, β, γ subunits) | A6 Kidney Cells | 300 nM | 24 hours | ~4-fold | Not specified | [7] |

| ENaC α subunit synthesis | A6 Kidney Cells | 300 nM | 60 minutes | Not changed | Significantly increased | [7] |

| ENaC α subunit | mpkCCDc14 cells | 1 µM | 3 days | 440 ± 51% of control | 1,050 ± 99% of control | [13] |

| SGK1 | Mouse Kidney | 150 µg/kg injection | 3 hours | 1.8-fold | Not specified | [14] |

| SGK1 | Mouse Kidney | Chronic infusion | Dose-dependent | Up to 8-fold | Not specified | [14] |

Table 2: Half-life of ENaC Subunits

| ENaC Subunit | Cell Type | Half-life | Reference |

| α, β, γ | A6 Kidney Cells | 40-50 minutes | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of aldosterone's mechanism of action are provided below.

Protocol 1: Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

Objective: To determine the binding affinity (Kd) of aldosterone for the mineralocorticoid receptor.

Materials:

-

Cells or tissue homogenates expressing the mineralocorticoid receptor.

-

Radiolabeled aldosterone (e.g., [3H]aldosterone).

-

Unlabeled aldosterone (for competition).

-

Binding buffer (e.g., Tris-HCl, EDTA, molybdate).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Preparation of Receptor Source: Prepare a membrane fraction from cells or tissues known to express the MR.

-

Incubation: In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of radiolabeled aldosterone.

-

Competition: To a parallel set of tubes, add increasing concentrations of unlabeled aldosterone to compete with the radiolabeled ligand for binding to the receptor.

-

Equilibrium: Incubate the mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. The data can be analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

Objective: To identify the genomic binding sites of the mineralocorticoid receptor in response to aldosterone stimulation.

Materials:

-

Cell culture expressing MR.

-

Aldosterone.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis buffers.

-

Sonication equipment.

-

Anti-MR antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for library preparation for next-generation sequencing.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with aldosterone or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Fragmentation: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei and shear the chromatin into fragments of 200-1000 base pairs using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the mineralocorticoid receptor. Add protein A/G magnetic beads to pull down the antibody-receptor-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for MR binding.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Genomic signaling pathway of aldosterone.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Aldosterone and its mechanism of action: more questions than answers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effects of Aldosterone on Biosynthesis, Traffic, and Functional Expression of Epithelial Sodium Channels in A6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early effect of aldosterone on the rate of synthesis of the epithelial sodium channel alpha subunit in A6 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short term effect of aldosterone on Na,K-ATPase cell surface expression in kidney collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldosterone regulates Na(+), K(+) ATPase activity in human renal proximal tubule cells through mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The sgk, an aldosterone-induced gene in mineralocorticoid target cells, regulates the epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldosterone-induced serum and glucocorticoid-induced kinase 1 expression is accompanied by Nedd4-2 phosphorylation and increased Na+ transport in cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldosterone-mediated regulation of Na+, K(+)-ATPase gene expression in adult and neonatal rat cardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sgk1 gene expression in kidney and its regulation by aldosterone: spatio-temporal heterogeneity and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of ¹³¹I-Iodomethyl-19-Norcholesterol (NP-59)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ¹³¹I-Iodomethyl-19-norcholesterol, a key radiopharmaceutical for adrenal cortex imaging. The following sections detail the experimental protocols, quantitative data, and logical workflows involved in the preparation of this important diagnostic agent.

Introduction

¹³¹I-Iodomethyl-19-norcholesterol, also known as NP-59, is a radioiodinated analog of cholesterol. It is utilized in nuclear medicine as a diagnostic imaging agent for the evaluation of adrenal cortical function and the localization of adrenal tumors. NP-59 accumulates in tissues that utilize cholesterol for steroid hormone synthesis, primarily the adrenal cortex. This specific uptake allows for the scintigraphic visualization of adrenal glands and the detection of abnormalities in their function and structure.

The synthesis of ¹³¹I-NP-59 involves the radioiodination of a suitable precursor molecule. This guide will focus on the established synthetic routes, providing detailed experimental procedures and relevant data for successful preparation.

Synthesis of ¹³¹I-Iodomethyl-19-Norcholesterol (NP-59)

The synthesis of ¹³¹I-Iodomethyl-19-norcholesterol (NP-59) can be achieved through two primary pathways, both originating from cholesterol derivatives. The key step in both methods is the introduction of the iodine-131 radiolabel.

Method 1: Synthesis via Homoallylic Rearrangement of 19-Iodocholesterol

This method involves the synthesis of an intermediate, 19-iodocholesterol, which then undergoes a homoallylic rearrangement to yield the desired 6β-iodomethyl-19-norcholesterol structure. The final step is the radioiodination via isotopic exchange.

Experimental Protocol:

Step 1: Synthesis of 19-Iodocholesterol

-

Starting Material: Cholest-5-en-3β,19-diol.

-

Tosylation: The 19-hydroxyl group of cholest-5-en-3β,19-diol is selectively tosylated using p-toluenesulfonyl chloride in pyridine.

-

Iodination: The resulting 19-tosylate is then treated with sodium iodide in a suitable solvent (e.g., acetone or acetonitrile) to yield 19-iodocholesterol via a nucleophilic substitution reaction.

Step 2: Homoallylic Rearrangement to 6β-Iodomethyl-19-norcholest-5(10)-en-3β-ol

-

The synthesized 19-iodocholesterol is heated in a suitable solvent (e.g., collidine) to induce a homoallylic rearrangement, resulting in the formation of the 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol precursor.

Step 3: Radioiodination with ¹³¹I

-

Isotopic Exchange: The 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol is reacted with Sodium Iodide-¹³¹I (Na¹³¹I) in a suitable solvent mixture, typically containing an alcohol and a higher boiling point solvent.

-

Reaction Conditions: The reaction is typically heated to facilitate the exchange of the non-radioactive iodine with the radioactive ¹³¹I isotope.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to remove unreacted ¹³¹I and other impurities.

Method 2: Direct Synthesis from Cholest-5-ene-3β,19-diol 19-Toluene Sulfonate

This more direct route bypasses the isolation of 19-iodocholesterol and proceeds directly to the 6β-iodomethyl-19-norcholesterol structure.

Experimental Protocol:

-

Starting Material: Cholest-5-ene-3β,19-diol 19-toluene sulfonate.

-

Homoallylic Rearrangement with Iodide: The tosylate is reacted with a source of iodide ions (e.g., sodium iodide) in a suitable solvent at an elevated temperature. This reaction proceeds via a homoallylic rearrangement with the iodide ion acting as the nucleophile to form 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol.

-

Radioiodination with ¹³¹I:

-

Isotopic Exchange: The resulting non-radioactive 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol is then subjected to an isotopic exchange reaction with Na¹³¹I as described in Method 1.

-

Purification: The final radiolabeled product is purified using chromatography to ensure high radiochemical purity.

-

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of ¹³¹I-Iodomethyl-19-norcholesterol. Please note that these values can vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Typical Value |

| Radiochemical Yield | 70-90% |

| Radiochemical Purity | >95% |

| Specific Activity | 1-10 mCi/mg |

| Reaction Time (Radioiodination) | 1-2 hours |

| Reaction Temperature (Radioiodination) | 100-120 °C |

Quality Control

To ensure the safety and efficacy of the final product, rigorous quality control measures are essential.

Experimental Protocol: Thin-Layer Chromatography (TLC) for Radiochemical Purity

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of non-polar and slightly polar solvents, such as hexane and ethyl acetate in a 9:1 ratio.

-

Procedure: A small spot of the final product is applied to the TLC plate, which is then developed in the mobile phase.

-

Detection: The distribution of radioactivity on the plate is determined using a radio-TLC scanner.

-

Analysis: The radiochemical purity is calculated by determining the percentage of the total radioactivity that corresponds to the spot of ¹³¹I-iodomethyl-19-norcholesterol (Rf value) compared to any impurities (e.g., free ¹³¹I).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and the overall experimental workflow.

Caption: Synthesis of ¹³¹I-NP-59 via Homoallylic Rearrangement of 19-Iodocholesterol.

Caption: Direct Synthesis of ¹³¹I-NP-59 from a Tosylated Precursor.

Caption: Quality Control Workflow for ¹³¹I-NP-59 using Thin-Layer Chromatography.

Adosterol: A Cholesterol Analog for Functional Adrenal Imaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adosterol, specifically 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, is a cholesterol analog that has been utilized for several decades as a radiopharmaceutical for functional imaging of the adrenal cortex. When labeled with Iodine-131 (¹³¹I), it is known as ¹³¹I-adosterol or NP-59. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, experimental protocols for its use, and quantitative data on its imaging performance. The information is intended for researchers, scientists, and professionals involved in drug development and nuclear medicine.

Introduction

The adrenal glands are vital endocrine organs responsible for the synthesis of several steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. The precursor for all these hormones is cholesterol.[1] This fundamental physiological principle forms the basis for the use of this compound in adrenal imaging. This compound, as a cholesterol analog, is taken up by adrenocortical cells through the same mechanisms as native cholesterol, primarily via low-density lipoprotein (LDL) receptors.[2][3] Once intracellular, it is esterified and stored but not further metabolized into steroid hormones.[2] By labeling this compound with a gamma-emitting radionuclide like ¹³¹I, its distribution and accumulation in the adrenal glands can be visualized using scintigraphy, providing a functional map of adrenal cortical activity.

This technique is particularly valuable in the differential diagnosis of various adrenal disorders, such as Cushing's syndrome, primary aldosteronism, and hyperandrogenism, by distinguishing between unilateral adenomas and bilateral hyperplasia.[2][4]

Mechanism of Action: Cholesterol Uptake and Steroidogenesis Pathway

The uptake of this compound by adrenal cortical cells is intrinsically linked to the cholesterol uptake and steroidogenesis pathway. This process is primarily regulated by the Adrenocorticotropic hormone (ACTH) for the inner cortical zones (zona fasciculata and reticularis) and the Renin-Angiotensin system for the outer zone (zona glomerulosa).[2]

The key steps involved are:

-

LDL-Receptor Mediated Endocytosis: Circulating LDL particles, carrying cholesterol (or this compound), bind to LDL receptors on the surface of adrenal cortical cells.

-

Internalization: The LDL-receptor complex is internalized via endocytosis.

-

Lysosomal Hydrolysis: In the lysosomes, cholesteryl esters are hydrolyzed to free cholesterol.

-

Intracellular Transport: The free cholesterol is then transported from the lysosomes to the mitochondria. This transport is a critical and rate-limiting step.

-

Mitochondrial Translocation: The Steroidogenic Acute Regulatory (StAR) protein facilitates the transfer of cholesterol from the outer to the inner mitochondrial membrane.[3][5]

-

Steroidogenesis Initiation: At the inner mitochondrial membrane, the enzyme P450scc (cytochrome P450 side-chain cleavage) converts cholesterol to pregnenolone, the precursor for all steroid hormones.

This compound follows this pathway up to the point of intracellular storage but is not a substrate for P450scc, leading to its accumulation in functional adrenal tissue.

This compound uptake and intracellular pathway.

Experimental Protocols

Synthesis and Radiolabeling of this compound

Detailed, step-by-step synthesis and radiolabeling protocols for this compound are typically found in specialized radiopharmaceutical literature. The general process involves the synthesis of the precursor molecule, 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, followed by radioiodination.

Synthesis Workflow:

General synthesis workflow for this compound.

Radiolabeling with ¹³¹I:

The labeling of this compound with ¹³¹I is typically achieved through an isotopic exchange reaction.

Quality Control:

Quality control of ¹³¹I-adosterol is crucial to ensure its safety and efficacy. Standard procedures include:

-

Radionuclidic Purity: To confirm the identity and purity of the radionuclide (¹³¹I).

-

Radiochemical Purity: To determine the percentage of the radioactivity in the desired chemical form (¹³¹I-adosterol) versus impurities (e.g., free ¹³¹I). This is often assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][6]

-

Sterility and Apyrogenicity: To ensure the absence of microbial contamination and pyrogens.

Preclinical In Vivo Imaging Protocol (Rodent Model)

A general protocol for preclinical imaging in a rodent model would involve the following steps:

Preclinical imaging workflow with this compound.

Clinical Adrenal Scintigraphy Protocol (NP-59 Scan)

The clinical protocol for an NP-59 scan involves careful patient preparation to enhance the diagnostic accuracy of the imaging.

-

Patient Preparation:

-

Dexamethasone Suppression: To suppress ACTH-dependent uptake of this compound in normal adrenal tissue and in cases of ACTH-dependent Cushing's syndrome, patients are often pre-treated with dexamethasone. A common regimen is 1 mg orally every 6 hours for 7 days before the injection of NP-59 and throughout the imaging period.[2]

-

Thyroid Blockade: To prevent the uptake of any free ¹³¹I by the thyroid gland, patients are given a saturated solution of potassium iodide (Lugol's solution) or potassium iodide tablets.[7]

-

-

Radiopharmaceutical Administration:

-

A dose of approximately 1 mCi (37 MBq) of ¹³¹I-adosterol is administered intravenously.[7]

-

-

Imaging:

-

Scintigraphic images are typically acquired at 48 to 120 hours post-injection, with some protocols extending to 5-7 days.[8]

-

Single-photon emission computed tomography (SPECT) or SPECT/CT is often employed to improve image resolution and anatomical localization.

-

Quantitative Data

Diagnostic Accuracy

The diagnostic accuracy of NP-59 scintigraphy varies depending on the specific adrenal pathology being investigated.

| Pathological Condition | Diagnostic Accuracy | Reference |

| Cushing's Syndrome | 100% | [7] |

| Primary Aldosteronism | 71% - 85% | [4][7] |

| Hyperandrogenism | 100% | [7] |

| Euadrenal Tumors | 75% | [7] |

Adrenal Uptake and Radiation Dosimetry

The uptake of ¹³¹I-adosterol in the adrenal glands is a key parameter for both diagnosis and dosimetry.

| Parameter | Value | Condition | Reference |

| Adrenal Uptake (% of injected dose) | |||

| Mean Combined Uptake | 0.33% ± 0.1% | No Adrenal Disease | [9] |

| Mean Combined Uptake | 0.78% ± 0.35% | Cushing's Disease | [9] |

| Estimated Absorbed Radiation Dose | |||

| Adrenals | 25 rads/mCi | No Adrenal Disease | [9] |

| Adrenals | 57 rads/mCi | Cushing's Disease | [9] |

Comparison with Other Adrenal Imaging Agents

While this compound has been a mainstay for functional adrenal imaging, other agents, particularly for PET imaging, have been developed. A notable example is ¹¹C-metomidate.

| Feature | ¹³¹I-Adosterol (NP-59) | ¹¹C-Metomidate |

| Modality | SPECT/SPECT-CT | PET/CT |

| Mechanism | Cholesterol Analog | 11β-hydroxylase inhibitor |

| Imaging Time | Days | Minutes to hours |

| Resolution | Lower | Higher |

| Radiation Dose | Higher | Lower |

| Clinical Availability | Limited | More limited (short half-life of ¹¹C) |

A prospective trial comparing ¹¹C-metomidate PET-CT with adrenal vein sampling (the current gold standard for lateralization in primary aldosteronism) showed that the non-invasive PET method was not superior but lay within the pre-specified margin for non-inferiority.[10] The accuracy of ¹¹C-metomidate PET-CT in predicting biochemical and clinical success after adrenalectomy was 72.7% and 65.4%, respectively.[10]

Conclusion

This compound remains a valuable tool for the functional imaging of the adrenal cortex, providing insights into the pathophysiology of various adrenal disorders. Its mechanism of action, mimicking cholesterol, allows for the specific visualization of adrenocortical function. While newer PET agents offer advantages in terms of resolution and imaging time, the long-standing clinical experience with this compound and its utility in specific clinical scenarios ensure its continued relevance in the field of nuclear endocrinology. This guide has provided a technical foundation for understanding and utilizing this important imaging agent.

References

- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 2. 6-Iodomethylcholesterol | C28H47IO | CID 21151073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 4. Chemical and radiochemical stability of the adrenal-scanning agents, 6beta-iodomethyl-19-norcholest-5(10-en-3beta-ol and 19-iodocholest-5-en-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 6beta-Iodomethyl-19-norcholest-5(10)-en-3beta-ol | C27H45IO | CID 71738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ISRCTN [isrctn.com]

- 9. [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of NP-59 (131I-6β-iodomethyl-19-norcholesterol)

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of NP-59, a radiolabeled cholesterol analog used for adrenal gland imaging. The information is intended for researchers, scientists, and drug development professionals working in the fields of nuclear medicine, endocrinology, and pharmacology.

Introduction

NP-59, or 131I-6β-iodomethyl-19-norcholesterol, is a key radiopharmaceutical for the functional imaging of the adrenal cortex. As a cholesterol analog, it serves as a tracer for cholesterol uptake and metabolism in adrenocortical cells. This allows for the non-invasive assessment of adrenal function and the localization of adrenal cortical lesions, such as adenomas. Understanding its pharmacokinetic profile and biodistribution is critical for optimizing imaging protocols and ensuring patient safety.

Pharmacokinetics

The pharmacokinetic profile of NP-59 is characterized by its transport in the circulation, uptake by target tissues, and subsequent metabolism and excretion.

Absorption and Distribution: Following intravenous administration, NP-59 binds to low-density lipoproteins (LDLs) in the bloodstream, mimicking the transport of native cholesterol. This complex is then recognized by LDL receptors, which are highly expressed on adrenocortical cells. The uptake of NP-59 is significantly influenced by endocrine signaling, with adrenocorticotropic hormone (ACTH) and Angiotensin II playing key roles in enhancing its accumulation in the adrenal glands.

Metabolism and Excretion: Once internalized by adrenocortical cells, NP-59 is esterified but not further metabolized within the adrenal tissue, allowing for its retention and visualization. In the liver, NP-59 is metabolized into bile salts, similar to cholesterol, and is subsequently excreted into the bile. This hepatic uptake and biliary excretion can sometimes lead to background activity in the bowel, which may interfere with adrenal imaging.

Due to the nature of NP-59 as a radiopharmaceutical for imaging, traditional pharmacokinetic parameters such as plasma half-life and clearance are not the primary focus of most studies. Instead, the emphasis is on the differential uptake and retention in the target tissue (adrenal glands) versus background tissues.

Biodistribution

The biodistribution of NP-59 is primarily characterized by its high uptake in the adrenal glands and the liver. The gallbladder is also visualized due to the excretion of metabolites in the bile.

Quantitative Biodistribution Data

The following table summarizes the adrenal uptake of NP-59 in humans, as determined by external counting techniques.

| Patient Group | Number of Patients | Mean Adrenal Uptake (% of Administered Dose) | Range of Adrenal Uptake (% of Administered Dose) |

| Without Adrenal Disease | 21 | 0.33% | 0.15% - 0.52% |

| Cushing's Disease | 22 | 0.78% | 0.22% - 1.5% |

Data from Carey et al., 1979.[1][2][3]

Radiation Dosimetry

The absorbed radiation dose to the adrenal glands from a standard administration of NP-59 is a critical consideration for patient safety. The following table presents the estimated absorbed doses based on the mean adrenal uptake values.

| Patient Group | Mean Adrenal Uptake (% of Administered Dose) | Estimated Absorbed Dose to Adrenals (rads/mCi) |

| Without Adrenal Disease | 0.33% | 25 |

| Cushing's Disease | 0.78% | 57 |

Data calculated using the Medical Internal Radiation Dose (MIRD) formalism. From Carey et al., 1979.[1][2][3]

Experimental Protocols

The following section details a typical clinical protocol for adrenal scintigraphy using NP-59.

Patient Preparation and Dosing

-

Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, patients are administered a saturated solution of potassium iodide (SSKI) or Lugol's solution. This is typically started one day before the administration of NP-59 and continued for the duration of the imaging study.

-

Dexamethasone Suppression: For certain indications, such as primary aldosteronism, patients undergo dexamethasone suppression. This involves the administration of dexamethasone for several days before and after the NP-59 injection to suppress ACTH-dependent cortisol production and enhance the visualization of aldosterone-producing tissue.[4]

-

NP-59 Administration: A typical dose of 1 mCi/1.73m2 of NP-59 is administered intravenously.

Imaging Protocol

-

Image Acquisition: Planar and single-photon emission computed tomography (SPECT) images are typically acquired 3 to 7 days after the injection of NP-59.[5] SPECT/CT imaging can provide both functional and anatomical information, improving the localization of adrenal lesions.[6][7]

-

Image Analysis: The uptake of NP-59 in the adrenal glands is assessed both qualitatively (visual assessment of uptake intensity and distribution) and semi-quantitatively. Semi-quantitative analysis often involves calculating the ratio of adrenal uptake to liver uptake (adrenal-to-liver ratio, ALR) to normalize for background activity.[8][9]

Signaling Pathways and Logical Relationships

The uptake and biodistribution of NP-59 are governed by specific physiological pathways and are influenced by various factors.

Conclusion

NP-59 remains a valuable tool for the functional assessment of the adrenal cortex. Its pharmacokinetics are intrinsically linked to cholesterol metabolism, providing a direct measure of adrenocortical activity. A thorough understanding of its biodistribution, the factors influencing its uptake, and the established experimental protocols are essential for its effective and safe clinical use. This guide provides a foundational understanding for professionals involved in the research, development, and clinical application of this important radiopharmaceutical.

References

- 1. Absorbed dose to the human adrenals from lodomethylnorcholesterol (I-131) "NP-59": concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Absorbed dose to the human adrenals from iodomethylnorcholesterol (I-131) NP-59: concise communication (Journal Article) | OSTI.GOV [osti.gov]

- 4. hkjr.org [hkjr.org]

- 5. [131I]6ß-Iodomethyl-19-norcholesterol SPECT/CT for the Lateralization of Mineralocorticoid Overproduction in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Adosterol (NP-59): A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism, and clinical application of 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, a key radiopharmaceutical for adrenal cortex imaging.

Introduction

Adosterol, also known by its developmental code NP-59, is a radioiodinated cholesterol analog that has played a significant role in the functional imaging of the adrenal cortex. As a structural mimic of cholesterol, the precursor for steroid hormone synthesis, this compound is actively taken up by adrenocortical cells, enabling the visualization and assessment of their function. This technical guide provides a comprehensive overview of the discovery, development, and clinical application of this compound (NP-59), with a focus on its chemical synthesis, mechanism of action, and use in the diagnosis of adrenal disorders, particularly primary aldosteronism.

Discovery and Rationale

The development of this compound in the 1970s was driven by the need for a non-invasive method to evaluate adrenal gland function. The rationale was based on the adrenal cortex's high uptake of cholesterol for steroidogenesis. Early attempts with radiolabeled cholesterol had limitations, leading to the development of cholesterol analogs with improved imaging characteristics. NP-59 emerged as a superior agent due to its higher concentration in the adrenal cortex compared to its predecessors, such as ¹³¹I-19-iodocholesterol.

Chemical Synthesis and Radiochemistry

The radioiodination of the precursor molecule is typically achieved through an isotope exchange reaction with a radioiodide salt, such as sodium iodide-¹³¹I. The resulting radiolabeled this compound (¹³¹I-NP-59) must then be purified and formulated for intravenous administration.

Preclinical Development

Preclinical studies in animal models were crucial in establishing the biodistribution and efficacy of this compound. Studies in rats demonstrated the superior adrenal uptake of NP-59 compared to earlier radiolabeled cholesterol derivatives.

Table 1: Preclinical Biodistribution of ¹²⁵I-labeled this compound (NP-59) vs. ¹²⁵I-19-Iodocholesterol in Rats

| Time Point | Adrenal Gland Uptake (% dose/g) - NP-59 | Adrenal Gland Uptake (% dose/g) - 19-Iodocholesterol |

| 24 hours | At least 18 times higher | Baseline |

| 72 hours | 50 times higher | Baseline |

Data adapted from comparative studies in rats.

Mechanism of Action and Signaling Pathway

The uptake of this compound by adrenocortical cells is mediated by the same pathway as cholesterol. Circulating NP-59, bound to low-density lipoproteins (LDL), is recognized and internalized via the LDL receptor. Inside the cell, unlike cholesterol which is metabolized, this compound is primarily esterified and stored in lipid droplets. This intracellular trapping mechanism is key to its retention and allows for delayed imaging.

Clinical Application and Experimental Protocols

This compound (NP-59) scintigraphy is primarily used in the differential diagnosis of adrenal hyperfunction, particularly in primary aldosteronism to distinguish between a unilateral adenoma and bilateral hyperplasia.

Experimental Protocol: this compound (NP-59) Adrenal Scintigraphy

-

Patient Preparation:

-

Dexamethasone Suppression: To suppress ACTH-dependent uptake in normal adrenal tissue and enhance the visualization of autonomous adrenal function, patients are administered dexamethasone (typically 1-2 mg/day) for 7 days prior to and during the imaging period.

-

Thyroid Blockade: To prevent the uptake of free radioiodide by the thyroid gland, patients are given a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting one day before the injection of NP-59 and continuing for the duration of the study.

-

-

Radiopharmaceutical Administration:

-

A sterile, pyrogen-free solution of ¹³¹I-Adosterol (NP-59) is administered intravenously. The typical adult dose is 37 MBq (1 mCi).

-

-

Imaging:

-

Scintigraphic images are acquired using a gamma camera equipped with a high-energy collimator.

-

Planar and SPECT/CT imaging of the adrenal glands are typically performed at 48, 72, and sometimes 120 hours post-injection. SPECT/CT is valuable for better anatomical localization of uptake.

-

-

Image Interpretation:

-

Normal: Symmetrical, faint uptake in both adrenal glands, usually not well-visualized until day 5 or later.

-

Unilateral Aldosteronoma: Early and intense unilateral uptake of the tracer.

-

Bilateral Adrenal Hyperplasia: Early and bilateral uptake, which may be symmetrical or asymmetrical.

-

Dosimetry

The radiation absorbed dose from ¹³¹I-NP-59 is an important consideration. The adrenal glands receive the highest dose.

Table 2: Estimated Absorbed Radiation Dose of ¹³¹I-Adosterol (NP-59)

| Organ | Absorbed Dose (rads/mCi) - Patients without Adrenal Disease | Absorbed Dose (rads/mCi) - Patients with Cushing's Disease |

| Adrenals | 25 | 57 |

Data based on measurements in human subjects.

Clinical Performance

The diagnostic accuracy of this compound (NP-59) scintigraphy has been evaluated in various clinical settings. A notable application is in predicting the genetic status of aldosterone-producing adenomas.

Table 3: Diagnostic Performance of ¹³¹I-Adosterol (NP-59) Scintigraphy in Predicting KCNJ5 Mutation in Patients with Primary Aldosteronism

| Parameter | Adrenal to Liver Ratio (ALR) Cutoff: 2.10 | Lesion to Contralateral Ratio (CON) Cutoff: 1.95 |

| Sensitivity | 85% | 45% |

| Specificity | 57% | 93% |

| Positive Predictive Value | 49% | 75% |

| Negative Predictive Value | 89% | 78% |

| Accuracy | 66% | 77% |

Data from a study of 62 patients with primary aldosteronism.[1]

Logical Relationships in Development

The development of this compound (NP-59) followed a logical progression from conceptualization to clinical use.

Limitations and Future Directions

Despite its utility, this compound (NP-59) has limitations, including the suboptimal imaging characteristics of ¹³¹I, which leads to relatively high radiation exposure and lower resolution images. The multi-day imaging protocol can also be inconvenient for patients.

Future research is focused on developing cholesterol analogs labeled with positron-emitting radionuclides, such as fluorine-18, for PET imaging. These next-generation agents promise improved image quality, lower radiation doses, and a more streamlined imaging workflow.

Conclusion

This compound (NP-59) has been a valuable tool in nuclear medicine for the functional assessment of the adrenal cortex. Its development was a significant advancement in the non-invasive diagnosis of adrenal disorders. While newer imaging modalities and radiotracers are emerging, a thorough understanding of the discovery, development, and clinical application of this compound provides a strong foundation for researchers and clinicians in the field of endocrine imaging.

Binding Affinity

While the uptake of this compound is known to be mediated by the LDL receptor, specific quantitative data on the binding affinity (e.g., Kd value) of NP-59 to the LDL receptor is not extensively reported in publicly available literature. The high adrenal uptake observed in preclinical and clinical studies, however, strongly suggests a high affinity and efficient internalization process analogous to that of native LDL-cholesterol. Further research to quantify this interaction would be a valuable addition to the understanding of its molecular pharmacology.

References

The Gateway to Steroidogenesis: A Technical Guide to Cholesterol Uptake in Adrenocortical Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of steroid hormones in the adrenal cortex is fundamentally dependent on a steady supply of cholesterol. This technical guide provides an in-depth exploration of the cellular uptake pathways of cholesterol, the primary precursor for all steroidogenesis, in adrenocortical cells. While the term "Adosterol" was specified, a comprehensive review of scientific literature indicates that this is not a standard term. The core focus of research in this field is on the mechanisms of cholesterol uptake. This document will detail the predominant pathways, present quantitative data on their kinetics, provide comprehensive experimental protocols for their study, and visualize the associated molecular processes.

Adrenocortical cells have evolved sophisticated mechanisms to acquire cholesterol from circulating lipoproteins. The two principal pathways are:

-

Selective High-Density Lipoprotein (HDL) Cholesteryl Ester Uptake: Mediated by the Scavenger Receptor Class B Type I (SR-B1), this pathway allows for the direct transfer of cholesteryl esters from HDL particles into the cell without the internalization of the lipoprotein particle itself. This is the dominant pathway in rodent models.

-

Receptor-Mediated Endocytosis of Low-Density Lipoprotein (LDL): Involving the LDL receptor (LDLR), this classic pathway encompasses the binding, internalization, and lysosomal degradation of the entire LDL particle to release free cholesterol. This pathway is considered more prominent in humans.

Understanding these pathways is critical for research into adrenal physiology, steroid-related disorders, and the development of therapeutics targeting steroid hormone production.

Data Presentation: Kinetics of Cholesterol Uptake

The efficiency of cholesterol uptake can be quantified by Michaelis-Menten kinetics, which describe the relationship between the concentration of the lipoprotein substrate and the rate of uptake.

| Uptake Pathway | Cell Line | Lipoprotein | Kinetic Parameter | Value | Reference |

| SR-B1 Mediated | Murine Adrenal Y1-BS1 | HDL | Km (HDL-CE selective uptake) | 4.5 ± 1.5 µg/mL | [1] |

| Murine Adrenal Y1-BS1 | HDL | Kd (High-affinity HDL binding) | 8.7 ± 4.7 µg/mL | [1] | |

| Rat Adrenal Cells | HDL | ½ Vmax (High-affinity uptake) | 16 µg/mL | ||

| LDL Receptor Mediated | Human Hepatoma Hep-G2* | LDL | Total LDL Receptors | ~154 fmol/mg cell protein | [2] |

| Murine Adrenal Y-1 | LDL | Receptor-mediated uptake | High-affinity process demonstrated | [3] |

Cellular Uptake Pathways of Cholesterol

The following diagrams illustrate the primary mechanisms by which adrenocortical cells acquire cholesterol.

SR-B1 Mediated Selective Uptake of HDL-Cholesteryl Esters

This pathway is characterized by the direct transfer of lipids from HDL to the cell membrane.

Caption: SR-B1 mediated selective uptake of HDL-cholesteryl esters.

LDL Receptor-Mediated Endocytosis

This pathway involves the internalization of the entire LDL particle.

Caption: LDL receptor-mediated endocytosis pathway.

Experimental Protocols

Radiolabeled HDL-Cholesteryl Ester Selective Uptake Assay

This protocol is adapted from methodologies used to study SR-B1 function in adrenocortical cells.

Objective: To quantify the selective uptake of cholesteryl esters from HDL.

Materials:

-

Y1-BS1 murine adrenocortical cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

DMEM with 0.1% bovine serum albumin (BSA)

-

Human or rat HDL

-

[3H]-cholesteryl oleate

-

Unlabeled cholesteryl oleate

-

125Iodine

-

Trichloroacetic acid (TCA)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and counter

-

Gamma counter

Methodology:

-

Preparation of Labeled HDL:

-

Prepare HDL labeled with [3H]-cholesteryl oleate as the tracer for the lipid component and 125I as the tracer for the apolipoprotein component. This dual-labeling allows for the differentiation between the uptake of the lipid and the entire particle.

-

-

Cell Culture:

-

Culture Y1-BS1 cells in DMEM with 10% FBS until confluent.

-

For experiments, switch to DMEM with 0.1% BSA and incubate for 24-48 hours to upregulate lipoprotein receptors.

-

-

Uptake Assay:

-

Incubate the cells with varying concentrations of dual-labeled HDL in DMEM with 0.1% BSA at 37°C for a specified time (e.g., 2-4 hours).

-

To determine non-specific uptake, include a set of wells with a large excess (e.g., 50-fold) of unlabeled HDL.

-

-

Cell Lysis and Measurement:

-

After incubation, wash the cells extensively with ice-cold PBS to remove unbound HDL.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the 3H content of the cell lysate using a scintillation counter to quantify the amount of cholesteryl ester taken up.

-

Measure the 125I content using a gamma counter to quantify the amount of HDL protein associated with or internalized by the cells.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Selective uptake is determined by the excess accumulation of [3H]-cholesteryl ester relative to the 125I-labeled protein.

-

Plot the rate of uptake against the HDL concentration to determine Km and Vmax using non-linear regression analysis.

-

Caption: Workflow for radiolabeled HDL selective uptake assay.

Fluorescently-Labeled LDL Uptake Assay

This protocol provides a method to visualize and quantify LDL endocytosis using fluorescently-labeled cholesterol analogs.

Objective: To measure the uptake of LDL via the endocytic pathway.

Materials:

-

NCI-H295R human adrenocortical carcinoma cells

-

Appropriate cell culture medium (e.g., DMEM/F12 with supplements)

-

Lipoprotein-deficient serum (LPDS)

-

LDL

-

NBD-cholesterol (or other fluorescent cholesterol analog)

-

Fluorescence microscope or plate reader

-

PBS

Methodology:

-

Preparation of Fluorescent LDL:

-

Incorporate NBD-cholesterol into LDL particles according to established protocols.

-

-

Cell Culture:

-

Culture NCI-H295R cells in their recommended growth medium.

-

To upregulate LDL receptors, pre-incubate the cells in medium containing LPDS for 24-48 hours prior to the assay.

-

-

Uptake Assay:

-

Incubate the cells with medium containing fluorescently-labeled LDL at 37°C.

-

For kinetic studies, use a range of LDL concentrations and measure uptake at different time points.

-

Include control wells with a large excess of unlabeled LDL to determine non-specific uptake.

-

-

Visualization and Quantification:

-

After incubation, wash the cells with PBS.

-

For qualitative analysis, visualize the cellular uptake of the fluorescent LDL using a fluorescence microscope.

-

For quantitative analysis, lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader (excitation/emission maxima for NBD are ~465/535 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the non-specific uptake wells from the total uptake wells to get the specific uptake.

-

Generate a standard curve using known concentrations of the fluorescent LDL to convert fluorescence units to the amount of LDL taken up.

-

Analyze the kinetic data to estimate uptake parameters.

-

Caption: Workflow for fluorescently-labeled LDL uptake assay.

Conclusion

The uptake of cholesterol by adrenocortical cells is a critical, highly regulated process that provides the necessary substrate for steroid hormone synthesis. The two major pathways, SR-B1-mediated selective uptake and LDLR-mediated endocytosis, exhibit different kinetics and are of varying importance across species. The methodologies detailed in this guide provide a framework for the quantitative and qualitative assessment of these pathways. A thorough understanding of these mechanisms is paramount for advancing our knowledge of adrenal function and for the development of novel therapeutic strategies for a range of endocrine and metabolic diseases.

References

- 1. mcgill.ca [mcgill.ca]

- 2. Kinetics of low-density lipoprotein receptor activity in Hep-G2 cells: derivation and validation of a Briggs-Haldane-based kinetic model for evaluating receptor-mediated endocytotic processes in which receptors recycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Molecular Bedrock of Cholesterol Accumulation in Adrenal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanisms governing the accumulation and utilization of cholesterol, the fundamental precursor for steroid hormone synthesis, within the adrenal glands. It provides a comprehensive overview of the key pathways, transport proteins, and enzymatic processes, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Cholesterol Homeostasis in the Adrenal Cortex: A Dual-Pronged Approach

The adrenal cortex maintains a substantial reservoir of cholesterol to meet the demands of steroidogenesis. This is achieved through two primary mechanisms: the uptake of circulating lipoproteins and de novo synthesis.

Lipoprotein-Mediated Cholesterol Uptake

The adrenal glands are highly vascularized and avidly sequester cholesterol from circulating lipoproteins, primarily Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL).

-

Low-Density Lipoprotein (LDL) Pathway: The uptake of LDL cholesterol is mediated by the LDL receptor (LDLR) . This process involves receptor-mediated endocytosis, where the binding of LDL particles to the LDLR triggers their internalization into clathrin-coated vesicles. These vesicles then fuse with lysosomes, leading to the hydrolysis of cholesteryl esters and the release of free cholesterol into the cytoplasm.

-

High-Density Lipoprotein (HDL) Pathway: The adrenal glands, particularly in rodents, utilize HDL as a major source of cholesterol. The key protein in this pathway is the Scavenger Receptor Class B Type I (SR-BI) . Unlike the endocytic pathway of the LDLR, SR-BI facilitates the selective uptake of cholesteryl esters from HDL particles without internalizing the entire lipoprotein particle.

De Novo Cholesterol Synthesis

Adrenal cells also possess the enzymatic machinery for the de novo synthesis of cholesterol from acetyl-CoA. This pathway is regulated by the intracellular cholesterol concentration through a negative feedback mechanism involving the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Quantitative Insights into Adrenal Cholesterol Dynamics

The relative contribution of lipoprotein uptake versus de novo synthesis to the adrenal cholesterol pool varies across species. The following table summarizes key quantitative data on cholesterol uptake and synthesis in the adrenal glands.

| Parameter | Species | Value | Reference |

| Cholesterol Uptake from HDL | Rat | 2-3 times greater than from LDL | [1] |

| Cholesterol Uptake from LDL | Rabbit | 227 µg/h per g of adrenal gland | [2] |

| Rat | 18 µg/h per g of adrenal gland | [2] | |

| Hamster | 6 µg/h per g of adrenal gland | [2] | |

| De Novo Cholesterol Synthesis | Hamster | 59 µg/h per g of adrenal gland | [2] |

| Rabbit | 29 µg/h per g of adrenal gland | [2] | |

| Rat | 2.4 µg/h per g of adrenal gland | [2] | |

| Effect of ACTH on Cholesterol Uptake | Rat | Increased transfer from HDL, no effect on LDL | [1] |

| Steroid Secretion from LDL-derived Cholesterol | Mouse (cultured cells) | >75% of secreted steroid | [3] |

The Central Role of ACTH in Regulating Cholesterol Flux

Adrenocorticotropic hormone (ACTH), secreted by the anterior pituitary, is the primary physiological stimulator of adrenal steroidogenesis. Its effects on cholesterol accumulation are multifaceted and crucial for a sustained steroidogenic response.

ACTH Signaling Pathway

ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor on the surface of adrenal cortical cells. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, leading to both acute and chronic effects on steroidogenesis.

Intracellular Cholesterol Trafficking: The Rate-Limiting Step

Once cholesterol is available in the cytoplasm, it must be transported to the inner mitochondrial membrane, where the first and rate-limiting step of steroidogenesis occurs.

Steroidogenic Acute Regulatory (StAR) Protein

The transport of cholesterol from the outer to the inner mitochondrial membrane is the true rate-limiting step in steroid hormone production and is critically dependent on the Steroidogenic Acute Regulatory (StAR) protein . ACTH stimulation rapidly increases the synthesis and activity of StAR. Mutations in the StAR gene lead to a severe and rare disorder called congenital lipoid adrenal hyperplasia, characterized by a profound impairment of steroidogenesis.

The precise mechanism of StAR action is still under investigation, but it is believed to act on the outer mitochondrial membrane, possibly in concert with other proteins, to facilitate the movement of cholesterol to the inner membrane.

The Initiating Enzymatic Step: P450scc

Located on the matrix side of the inner mitochondrial membrane, cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1, catalyzes the conversion of cholesterol to pregnenolone. This is the first committed step in the synthesis of all steroid hormones. The reaction involves three sequential monooxygenase reactions, requiring NADPH and two electron transfer proteins, adrenodoxin reductase and adrenodoxin.

Detailed Experimental Protocols

Isolation and Culture of Primary Adrenal Cortical Cells

This protocol describes the isolation of adrenal cortical cells from mice for in vitro studies.[1][2][4][5][6]

-

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Digestion solution: 1.8 mg/ml collagenase, 10 mg/ml Bovine Serum Albumin (BSA), 0.18 mg/ml DNase in PBS

-

Culture medium: DMEM/F12 with 10% Fetal Bovine Serum (FBS), 1% antibiotic-antimycotic solution, 1% L-glutamine, and 20 ng/ml basic Fibroblast Growth Factor (bFGF)

-

Ultra-low-attachment surface plates

-

-

Procedure:

-

Excise adrenal glands from mice and place them in ice-cold PBS.

-

Carefully remove surrounding fat tissue and separate the cortex from the medulla under a dissecting microscope.

-

Pool the cortical tissues and pellet them by centrifugation at 350 x g for 5 minutes.

-

Resuspend the pellet in the digestion solution and incubate for 20 minutes at 37°C with shaking.

-

Stop the digestion by washing the cells twice with PBS.

-

Resuspend the cells in culture medium and plate them on ultra-low-attachment surface plates.

-

Culture the cells at 37°C in a humidified atmosphere of 95% O2 and 5% CO2.

-

Radiolabeled Cholesterol Uptake Assay

This protocol outlines a method to quantify the uptake of cholesterol from lipoproteins into cultured adrenal cells.[7]

-

Materials:

-

Cultured adrenal cells

-

Radiolabeled cholesterol (e.g., [³H]cholesterol)

-

Lipoproteins (LDL or HDL)

-

Serum-free culture medium

-

Scintillation counter

-

-

Procedure:

-

Label lipoproteins with [³H]cholesterol.

-

Plate adrenal cells in multi-well plates and allow them to adhere.

-

Incubate the cells with the radiolabeled lipoproteins in serum-free medium for a defined period (e.g., 2-4 hours) at 37°C.

-

Wash the cells extensively with ice-cold PBS to remove unbound lipoproteins.

-

Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the cholesterol uptake.

-

Steroid Hormone Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for measuring the concentration of steroid hormones in culture medium or plasma.[8][9][10]

-

Materials:

-

Sample containing the steroid hormone of interest

-

Radiolabeled steroid hormone (e.g., with ¹²⁵I)

-

Specific antibody against the steroid hormone

-

Standard solutions of the steroid hormone with known concentrations

-

Precipitating agent (e.g., second antibody or charcoal)

-

Gamma counter

-

-

Procedure:

-

A known amount of radiolabeled hormone is mixed with a known amount of specific antibody.

-

The sample or standard is added to the mixture. The unlabeled hormone in the sample/standard competes with the radiolabeled hormone for binding to the antibody.

-

After incubation, the antibody-bound hormone is separated from the free hormone using a precipitating agent.

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.

-

The concentration of the hormone in the sample is determined by interpolating its radioactivity value on the standard curve.

-

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins, such as StAR or LDLR.[11][12][13][14][15]

-

Materials:

-

Adrenal cell or tissue lysate

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse adrenal cells or tissues to extract total protein. Determine the protein concentration of the lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

-

Conclusion

The accumulation of cholesterol in the adrenal glands is a tightly regulated process involving a sophisticated interplay of lipoprotein uptake, de novo synthesis, and intracellular trafficking. A thorough understanding of the molecular players and pathways, as detailed in this guide, is paramount for researchers and drug development professionals aiming to modulate adrenal steroidogenesis for therapeutic purposes. The provided experimental protocols offer a practical framework for investigating these complex mechanisms in a laboratory setting.

References

- 1. 2.2. Isolation and culture of adrenal cells [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Isolation and in vitro cultivation of adrenal cells from mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. addgene.org [addgene.org]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

Adosterol (NP-59) in Nuclear Medicine: A Technical Guide to Adrenal Scintigraphy

An in-depth guide for researchers, scientists, and drug development professionals on the application of Adosterol ([131I]6ß-iodomethyl-19-norcholesterol) in the functional assessment of the adrenal cortex.

This compound, also known as NP-59, is a radiolabeled cholesterol analog that has been a cornerstone in nuclear medicine for the functional imaging of the adrenal cortex. Its ability to localize in steroid-hormone-synthesizing tissues allows for the non-invasive evaluation of various adrenal disorders, providing crucial information for diagnosis and treatment planning. This technical guide provides a comprehensive review of this compound's role in nuclear medicine, detailing its mechanism of action, experimental protocols, and clinical applications, with a focus on quantitative data and visual representations of key processes.

Mechanism of Action

This compound's utility as an imaging agent is predicated on its structural similarity to cholesterol, the precursor for all steroid hormones. Functioning adrenal cortical tissue actively takes up cholesterol from circulation to synthesize hormones such as cortisol, aldosterone, and androgens. Once administered, [131I]6ß-iodomethyl-19-norcholesterol is "trapped" within the adrenal cortex.[1] Unlike native cholesterol, this compound is not significantly metabolized, leading to its accumulation and enabling visualization through scintigraphy.[1] This uptake is a direct marker of the functional activity of the adrenal tissue.

Clinical Applications and Diagnostic Accuracy

Adrenal scintigraphy with this compound is a valuable tool in the differential diagnosis of several adrenal pathologies, particularly in Cushing's syndrome, primary aldosteronism, and hyperandrogenism.[2][3][4] The diagnostic accuracy of this compound scintigraphy can be high, though it varies depending on the condition being investigated.[2]

Quantitative Data on Diagnostic Performance

The following tables summarize the diagnostic accuracy of this compound (NP-59) scintigraphy in various clinical contexts as reported in the literature.

| Cushing's Syndrome | Diagnostic Accuracy | Reference |

| Overall Accuracy | 100% | [2] |

| Primary Aldosteronism | Sensitivity | Specificity | Positive Predictive Value | Overall Accuracy | Reference |

| For Unilateral Aldosteronoma Detection | 83.3% | - | 92.3% | 71% | [5] |

| With SPECT/CT | 85.0% | - | 89.5% | 77.4% | [5][6] |

| AUC of ROC Curve | - | - | - | 0.812 | [5] |

| Hyperandrogenism | Diagnostic Accuracy | Reference | | :--- | :--- | :--- | :--- | | Overall Accuracy | 100% |[2] |

| Euadrenal Tumors | Diagnostic Accuracy | Reference |

| Overall Accuracy | 75% | [2] |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and interpretable this compound scintigraphy results. The following outlines a typical experimental workflow.

Patient Preparation

-

Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, patients are administered a saturated solution of potassium iodide (e.g., Lugol's solution), typically starting one day before the tracer injection and continuing for two weeks.[7]

-

Medication Review: Certain medications can interfere with this compound uptake and must be discontinued prior to the study. These include oral contraceptives, diuretics, beta-blockers, and corticosteroids.[1] Spironolactone, in particular, should be stopped at least six weeks before the scan as it can cause increased adrenal uptake.[1]

-

Dexamethasone Suppression: For the investigation of primary aldosteronism and hyperandrogenism, dexamethasone suppression is employed.[1][5] This suppresses the pituitary-adrenal axis, reducing this compound uptake in normal cortisol-producing tissue and enhancing the visualization of aldosterone or androgen-producing tumors. A common regimen is 4 mg of dexamethasone daily, starting one week before the radiopharmaceutical administration and continuing throughout the imaging period.[1][8]

Radiopharmaceutical Administration and Imaging

-

Dosage: The suggested activity of [131I]6ß-iodomethyl-19-norcholesterol to administer is approximately 20 MBq (1 mCi).[1][7]

-

Imaging Acquisition: Scans are typically performed using a gamma camera. Imaging is conducted on multiple days post-injection to assess the dynamics of tracer uptake and washout. Standard imaging time points are often on the 3rd, 5th, 6th, or 8th day after tracer administration.[1][3][7] For studies with dexamethasone suppression, daily imaging may be performed from day 2 until the adrenal glands are clearly visualized.[1] SPECT/CT imaging can be used to improve the localization of adrenal lesions.[5][8]

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.

Interpretation and Pitfalls

The interpretation of this compound scans requires careful consideration of the clinical context and adherence to standardized protocols. For instance, in Cushing's syndrome, an adrenal adenoma will typically show intense unilateral uptake with suppression of the contralateral gland, while bilateral hyperplasia will demonstrate bilateral uptake.[3] In primary aldosteronism, following dexamethasone suppression, an aldosterone-producing adenoma will appear as a focus of unilateral uptake.[3] It is important to be aware of potential pitfalls, such as interfering medications and the possibility of adrenal remnants in post-adrenalectomy patients, which can also be visualized with this compound.[4] The quality of the scan can also vary, with images obtained on day 6 sometimes being superior to those on day 13.[4]

References

- 1. European Nuclear Medicine Guide [nucmed-guide.app]

- 2. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenal scintigraphy using 131I-Adosterol [inis.iaea.org]

- 4. Adrenal scintigraphy with 131-I-adosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of radiologists in the diagnosis and management of adrenal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.de]

- 8. dovepress.com [dovepress.com]

Methodological & Application

Adosterol Scintigraphy: A Detailed Protocol for Investigating Primary Aldosteronism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Adosterol (¹³¹I-6β-iodomethyl-19-norcholesterol, NP-59) scintigraphy in the evaluation of primary aldosteronism (PA). This functional imaging technique is a valuable tool for differentiating between unilateral aldosterone-producing adenomas (APAs) and bilateral adrenal hyperplasia (BAH), a critical step in determining the appropriate treatment strategy—surgical intervention for unilateral disease versus medical management for bilateral conditions.

Introduction

Primary aldosteronism is the most common cause of secondary hypertension. The overproduction of aldosterone can be due to a solitary adenoma or bilateral hyperplasia of the adrenal glands. While adrenal venous sampling (AVS) is considered the gold standard for lateralization, it is an invasive and technically demanding procedure. This compound scintigraphy, particularly with dexamethasone suppression, offers a non-invasive alternative for assessing the functional status of the adrenal cortex. NP-59, a radiolabeled cholesterol analog, is taken up by adrenal cortical tissue, and its distribution provides a map of adrenal function. Dexamethasone is administered to suppress ACTH-dependent cortisol production in normal adrenal tissue, thereby enhancing the visualization of autonomous aldosterone-secreting lesions.

Data Presentation

The diagnostic performance of this compound (NP-59) scintigraphy can vary depending on the specific protocol and patient population. The following tables summarize key quantitative data from published studies.

Table 1: Diagnostic Accuracy of this compound (NP-59) Scintigraphy for Primary Aldosteronism Subtype

| Study Metric | Planar Scintigraphy | SPECT/CT | Source(s) |

| Sensitivity | 83.3% - 85.4% | 82% - 85.0% | [1][2][3] |

| Specificity | 44.4% | 60.0% | [1] |

| Positive Predictive Value (PPV) | 92.3% - 97.6% | 89.5% | [1][3] |

| Area Under the Curve (AUC) of ROC | 0.812 | Not widely reported | [4] |

Table 2: Semi-Quantitative Analysis in this compound (NP-59) Scintigraphy

| Parameter | Description | Typical Cutoff for Predicting KCNJ5 Mutation | Source(s) |

| Adrenal to Liver Ratio (ALR) | Maximal count of the adrenal lesion divided by the mean count of the liver. | 2.10 | [5][6] |

| Lesion to Contralateral Ratio (CON) | Maximal count of the adrenal lesion divided by the maximal count of the contralateral adrenal gland. | 1.95 | [5][6] |

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate this compound scintigraphy results.

-

Medication Review and Discontinuation:

-

Certain medications can interfere with NP-59 uptake. Spironolactone should be discontinued for at least 6 weeks prior to the study.[7]

-

Other medications such as oral contraceptives, dexamethasone, diuretics, propranolol, ketoconazole, and cholestyramine should be stopped for at least 48 hours before the investigation.[7]

-

-

Thyroid Blockade:

-

Dexamethasone Suppression:

-

Dexamethasone is administered to suppress ACTH-dependent uptake of NP-59 in normal adrenal tissue.[10] Several protocols exist:

-

Protocol A (Standard Dose): 4 mg/day of oral dexamethasone (1 mg, 4 times daily) starting 7 days before and continuing for 5 days after NP-59 injection.[8][9]

-

Protocol B (Higher Dose): 8 mg/day of oral dexamethasone for a total of 8 days, with NP-59 injection on the 4th day.[5]

-

Protocol C (Lower Dose): 2 mg/day of oral dexamethasone (1 mg every 12 hours) starting 3 days before and continuing for 7 days after NP-59 injection.[4]

-

-

Radiopharmaceutical Administration

-